N-(3-bromophenyl)-6-chloroquinolin-4-amine
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Overview
Description
N-(3-bromophenyl)-6-chloroquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-chloroquinolin-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-6-chloroquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and other functional groups.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-bromophenyl)-6-chloroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-6-chloroquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a similar bromophenyl group but differs in the presence of a sulfonamide group instead of a quinoline ring.
3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: This compound contains a bromophenyl group and an imidazo[1,2-a]pyridine ring, making it structurally similar.
Uniqueness
N-(3-bromophenyl)-6-chloroquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H10BrClN2 |
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Molecular Weight |
333.61 g/mol |
IUPAC Name |
N-(3-bromophenyl)-6-chloroquinolin-4-amine |
InChI |
InChI=1S/C15H10BrClN2/c16-10-2-1-3-12(8-10)19-15-6-7-18-14-5-4-11(17)9-13(14)15/h1-9H,(H,18,19) |
InChI Key |
URMXOPJBVWSLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C3C=C(C=CC3=NC=C2)Cl |
Origin of Product |
United States |
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